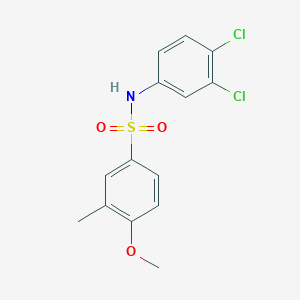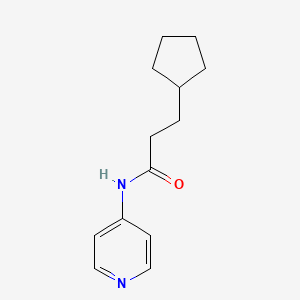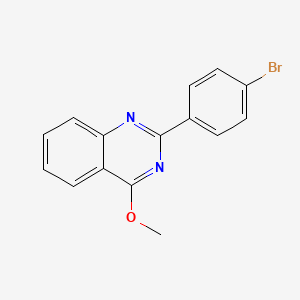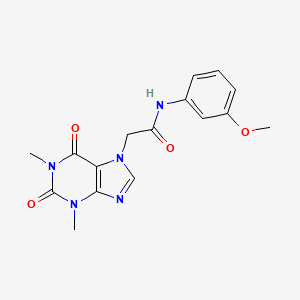![molecular formula C19H21ClN2O2 B5707059 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, also known as ML-18, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the sigma-2 receptor, which has been implicated in various physiological and pathological processes. In
Mecanismo De Acción
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide acts as a selective antagonist of the sigma-2 receptor, which is a poorly understood receptor that has been implicated in various physiological and pathological processes. The exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide is not fully understood, but it is thought to modulate the activity of the sigma-2 receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and modulation of ion channel activity. It has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the sigma-2 receptor and its potential as a chemotherapeutic agent. However, it also has several limitations, including its relatively low potency and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, including the development of more potent and selective sigma-2 receptor ligands, the elucidation of the exact mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, and the exploration of its potential applications in various neurological disorders. Additionally, further studies are needed to explore the potential toxicity and side effects of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methoxybenzoyl chloride, followed by purification and characterization. The yield and purity of the final product can be optimized through various modifications of the reaction conditions.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor activity in various cancer cell lines, and may have potential as a chemotherapeutic agent. In neuroscience, N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide has been used to study the sigma-2 receptor and its role in various neurological disorders. It has also been used in drug discovery efforts to develop novel sigma-2 receptor ligands.
Propiedades
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-11-4-3-8-14(17)19(23)21-16-10-7-9-15(20)18(16)22-12-5-2-6-13-22/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVZYZYDEMILPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)


amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
